molecular formula C13H10N4O B11946294 N-phenyl-1H-1,2,3-benzotriazole-1-carboxamide CAS No. 86298-24-0

N-phenyl-1H-1,2,3-benzotriazole-1-carboxamide

Cat. No.: B11946294
CAS No.: 86298-24-0
M. Wt: 238.24 g/mol
InChI Key: ZSQPWIRBCUQHBN-UHFFFAOYSA-N
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Description

N-phenyl-1H-1,2,3-benzotriazole-1-carboxamide is a chemical compound with the molecular formula C13H10N4O and a molecular weight of 238.251 g/mol . This compound is part of the benzotriazole family, known for its diverse applications in various fields such as chemistry, biology, and industry.

Preparation Methods

The synthesis of N-phenyl-1H-1,2,3-benzotriazole-1-carboxamide typically involves the reaction of 1H-1,2,3-benzotriazole with phenyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the product is purified through recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

N-phenyl-1H-1,2,3-benzotriazole-1-carboxamide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-phenyl-1H-1,2,3-benzotriazole-1-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-phenyl-1H-1,2,3-benzotriazole-1-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The benzotriazole ring can form stable complexes with metal ions, which can inhibit the activity of metalloenzymes. Additionally, the phenyl group can interact with hydrophobic pockets in proteins, affecting their function .

Comparison with Similar Compounds

N-phenyl-1H-1,2,3-benzotriazole-1-carboxamide can be compared with other benzotriazole derivatives, such as:

    1H-1,2,3-benzotriazole: A simpler compound without the phenyl and carboxamide groups, used primarily as a corrosion inhibitor.

    N-methyl-1H-1,2,3-benzotriazole-1-carboxamide: Similar in structure but with a methyl group instead of a phenyl group, showing different reactivity and applications.

    N-phenyl-1H-1,2,3-benzotriazole: Lacks the carboxamide group, used in different industrial applications.

The uniqueness of this compound lies in its combination of the benzotriazole ring with the phenyl and carboxamide groups, which confer specific chemical and biological properties.

Properties

CAS No.

86298-24-0

Molecular Formula

C13H10N4O

Molecular Weight

238.24 g/mol

IUPAC Name

N-phenylbenzotriazole-1-carboxamide

InChI

InChI=1S/C13H10N4O/c18-13(14-10-6-2-1-3-7-10)17-12-9-5-4-8-11(12)15-16-17/h1-9H,(H,14,18)

InChI Key

ZSQPWIRBCUQHBN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)N2C3=CC=CC=C3N=N2

Origin of Product

United States

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